molecular formula C8H9NO B8746149 N-[(2-methylphenyl)methylidene]hydroxylamine

N-[(2-methylphenyl)methylidene]hydroxylamine

Cat. No. B8746149
M. Wt: 135.16 g/mol
InChI Key: ARLLNMVPNCXCIM-UHFFFAOYSA-N
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Patent
US05608069

Procedure details

A mixture of 2-methylbenzaldehyde (10.8 g, 90 mmol), hydroxylammonium chloride (9.4 g, 135 mmol), sodium hydroxide (18.0,0.45 mol), ethanol (80 ml) and water (20 ml) was heated at reflux for 1 h. A solution of citric acid (20 g) in water (700 ml) was added and the mixture was left for crystallisation. The precipitate was collected and recrystallised from water to give 8.6 g of 2-methylbenzaldehyde oxime. M.p. 49.0-49.4° C.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
0.45 mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[Cl-].[OH:11][NH3+:12].[OH-].[Na+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O.C(O)C>[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[N:12][OH:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
CC1=C(C=O)C=CC=C1
Name
Quantity
9.4 g
Type
reactant
Smiles
[Cl-].O[NH3+]
Name
Quantity
0.45 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
the mixture was left for crystallisation
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
recrystallised from water

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=NO)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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